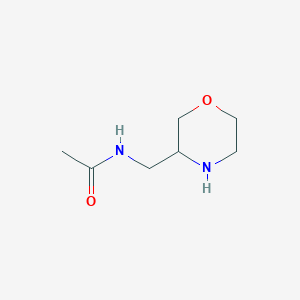

N-(morpholin-3-ylmethyl)acetamide

Beschreibung

N-(Morpholin-3-ylmethyl)acetamide (CAS: 2068152-55-4) is a heterocyclic acetamide derivative featuring a morpholine core substituted at the 3-position with a methylacetamide group. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, confers polarity and hydrogen-bonding capacity. This molecule is typically synthesized via multi-step processes involving alkylation, lactonization, and reductive amination, as inferred from related morpholinone syntheses ().

Eigenschaften

Molekularformel |

C7H14N2O2 |

|---|---|

Molekulargewicht |

158.20 g/mol |

IUPAC-Name |

N-(morpholin-3-ylmethyl)acetamide |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)9-4-7-5-11-3-2-8-7/h7-8H,2-5H2,1H3,(H,9,10) |

InChI-Schlüssel |

XPDWTHGEZCMCGO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCC1COCCN1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure:

- Reagents : Morpholine-3-carbaldehyde (1.0 eq), chloroacetamide (1.2 eq), potassium carbonate (2.0 eq).

- Solvent : Anhydrous dimethylformamide (DMF).

- Conditions : Stirred at 80°C for 12 hours under nitrogen.

- Workup : The mixture is diluted with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

- Yield : 68–72%.

Key Considerations :

- Excess base ensures deprotonation of the morpholine nitrogen, enhancing nucleophilicity.

- DMF’s high polarity facilitates the reaction but requires thorough removal during purification.

Reductive Amination of Morpholine-3-carbaldehyde

This two-step method converts morpholine-3-carbaldehyde to the corresponding amine intermediate, followed by acetylation.

Step 1: Synthesis of Morpholin-3-ylmethanamine

Step 2: Acetylation with Acetic Anhydride

- Reagents : Morpholin-3-ylmethanamine (1.0 eq), acetic anhydride (1.5 eq), triethylamine (2.0 eq).

- Solvent : Dichloromethane (DCM).

- Conditions : Stirred at 25°C for 4 hours.

- Workup : Washed with 5% HCl, dried over Na2SO4, and concentrated.

- Yield : 92–95%.

Advantages :

Coupling Reactions Using HATU/TBTU

Modern peptide-coupling agents enable efficient amide bond formation between morpholine-3-ylmethylamine and acetic acid.

Procedure:

- Reagents : Morpholine-3-ylmethylamine (1.0 eq), acetic acid (1.2 eq), HATU (1.1 eq), N,N-diisopropylethylamine (DIPEA, 3.0 eq).

- Solvent : Anhydrous DMF.

- Conditions : Stirred at 25°C for 6 hours.

- Workup : Extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water).

- Yield : 78–82%.

Optimization Insights :

- HATU outperforms EDC/HOBt in reducing racemization.

- DIPEA neutralizes HCl byproducts, driving the reaction to completion.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between morpholine-3-ylmethanol and acetyl chloride.

Procedure:

- Reagents : Morpholine-3-ylmethanol (1.0 eq), acetyl chloride (1.5 eq), pyridine (2.0 eq).

- Solvent : Acetonitrile.

- Conditions : Microwave irradiation at 120°C for 20 minutes.

- Workup : Filtered, concentrated, and purified via flash chromatography.

- Yield : 88–90%.

Benefits :

- 10-fold reduction in reaction time compared to conventional heating.

- Ideal for high-throughput screening.

Solid-Phase Synthesis

A resin-bound approach enables combinatorial library generation.

Procedure:

- Resin : Wang resin pre-loaded with Fmoc-morpholine-3-ylmethylamine.

- Reagents : Acetic acid (3.0 eq), DIC (3.0 eq), HOBt (3.0 eq).

- Solvent : DMF.

- Conditions : Shaken at 25°C for 12 hours.

- Cleavage : TFA/DCM (1:9) for 2 hours.

- Yield : 80–85%.

Applications :

- Rapid synthesis of analogs for structure-activity relationship (SAR) studies.

- Minimizes purification steps.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Complexity |

|---|---|---|---|---|

| Direct Alkylation | 68–72 | 12 h | High | Low |

| Reductive Amination | 85–95 | 10 h | Moderate | Moderate |

| HATU Coupling | 78–82 | 6 h | High | Moderate |

| Microwave-Assisted | 88–90 | 0.3 h | Low | Low |

| Solid-Phase Synthesis | 80–85 | 14 h | Low | High |

Key Findings :

- Reductive amination offers the highest yield but requires hydrogenation equipment.

- Microwave synthesis is optimal for rapid small-scale production.

- Solid-phase methods excel in parallel synthesis but are cost-prohibitive for bulk.

Challenges and Innovations

- Byproduct Formation : Alkylation may yield N,N-dialkylated products; using bulky bases (e.g., DIPEA) suppresses this.

- Purification : Silica gel chromatography remains standard, but solvent systems (e.g., ethyl acetate/hexane with 1% NH4OH) improve resolution.

- Green Chemistry : Recent efforts replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird N-(Morpholin-3-ylmethyl)acetamid Sesquihydrochlorid als Reagenz in verschiedenen organischen Synthesen verwendet. Seine einzigartige Struktur ermöglicht es ihm, an verschiedenen chemischen Umwandlungen teilzunehmen, was es für die Entwicklung neuer Verbindungen und Materialien wertvoll macht.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihre potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege untersucht. Es wird in Experimenten verwendet, um seine Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf zelluläre Funktionen zu verstehen.

Medizin: Seine Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Entwicklung neuer Therapeutika.

Industrie: In der Industrie wird diese Verbindung zur Herstellung verschiedener Chemikalien und Materialien verwendet. Seine einzigartigen Eigenschaften machen es für Anwendungen in der Produktion und Materialwissenschaft geeignet.

Wirkmechanismus

Der Wirkmechanismus von N-(Morpholin-3-ylmethyl)acetamid Sesquihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung bindet an Rezeptoren oder Enzyme, moduliert deren Aktivität und führt zu verschiedenen biologischen Wirkungen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for developing new compounds and materials .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in manufacturing and material science .

Wirkmechanismus

The mechanism of action of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Morpholinyl Acetamide Derivatives

2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives

These derivatives feature a morpholin-2-one core (with a ketone group at position 2) substituted at the 3-position with acetamide. For example, substitutions at the 4-position with alkyl, cycloalkyl, or phenyl groups (e.g., compounds [45–53] in ) modulate lipophilicity and steric bulk, influencing pharmacokinetic properties.

N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide (CAS: 863669-04-9)

This compound incorporates a morpholin-4-yl group linked to an acetamide-bearing phenyl ring with a hydroxycarbamimidoyl substituent.

Piperidinyl and Pyrrolidinyl Acetamides

N-(Piperidinylphenyl)acetamide (Compound [28])

Synthesized via Suzuki coupling and acetylation, this compound replaces morpholine with piperidine, a nitrogen-containing heterocycle lacking oxygen. The absence of oxygen reduces polarity, increasing logP and membrane permeability. Such derivatives are explored in medicinal chemistry for their balanced solubility and bioavailability ().

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39)

Pyrrolidine, a five-membered ring with one nitrogen, imparts conformational flexibility. Compound 39 demonstrated significant anti-cancer activity against HCT-1 and MCF-7 cell lines, highlighting how heterocycle size and substituents (e.g., sulfonylquinazoline) synergistically enhance efficacy ().

Thienyl and Aromatic Acetamides

N-(3-Acetyl-2-thienyl)-2-bromoacetamide

Thiophene’s aromatic sulfur atom introduces electron-rich properties, favoring π-π interactions in receptor binding. The bromoacetamide moiety adds electrophilic character, making it a reactive intermediate for further functionalization ().

N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4)

Chlorine and hydroxyl groups on the phenyl ring enhance electronegativity and hydrogen-bonding capacity. This compound, a photodegradation product of paracetamol, illustrates how halogenation impacts stability and bioactivity ().

Alkyl Acetamides

N-(3-Methylbutyl)acetamide

A linear alkyl acetamide identified as a volatile marker of noble rot in wines ().

Structural and Functional Analysis

Physicochemical Properties

| Compound | logP | Water Solubility | Key Substituents |

|---|---|---|---|

| N-(Morpholin-3-ylmethyl)acetamide | ~0.5* | High | Morpholine, acetamide |

| N-(Piperidinylphenyl)acetamide | ~2.1* | Moderate | Piperidine, phenyl |

| N-(3-Methylbutyl)acetamide | ~2.8 | Low | Linear alkyl |

| N-(3-Chloro-4-hydroxyphenyl)acetamide | ~1.5 | Moderate | Chlorine, hydroxyl |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.